molecular formula C8H8ClNO2 B3047952 4-(Chloromethyl)-N-hydroxybenzamide CAS No. 150191-54-1

4-(Chloromethyl)-N-hydroxybenzamide

Cat. No. B3047952
M. Wt: 185.61 g/mol
InChI Key: MPKVWCVJNUTKCA-UHFFFAOYSA-N
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Patent
US05438052

Procedure details

4-Chloromethyl-benzoyl chloride (18.9 g) (0.1 mol) and 13.8 g (0.2 mol) of hydroxylamine hydrochloride are suspended in 200 ml of water and 150 ml of diethyl ether. 25.2 g (0.3 mol) of sodium hydrogen carbonate are added while stirring. After 30 minutes the product is filtered off under suction and washed with water and diethyl ether. After drying in a high vacuum at room temperature there are obtained 17 g of white α-chloro-N-hydroxy-p-toluamide of m.p. 120°-145° C. (dec.).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.Cl.[NH2:13][OH:14].C(=O)([O-])O.[Na+]>O.C(OCC)C>[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:13][OH:14])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
25.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 minutes the product is filtered off under suction
Duration
30 min
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying in a high vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C(=O)NO
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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